2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide
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Overview
Description
Preparation Methods
The synthesis of STA-9584 involves multiple steps, starting with the preparation of its active metabolite, 2-methoxy-5-(5-(3,4,5-trimethoxyphenyl)isoxazol-4-yl)aniline (STA-9122). The synthetic route includes the formation of the isoxazole ring and subsequent coupling with the aniline derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for STA-9584 are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. This involves optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
STA-9584 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its interaction with biological targets.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its therapeutic properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
STA-9584 has several scientific research applications, particularly in the fields of:
Chemistry: It serves as a model compound for studying vascular disrupting agents and their synthesis.
Biology: Researchers use STA-9584 to investigate the mechanisms of tumor vascular disruption and its effects on tumor growth.
Medicine: STA-9584 is being explored as a potential therapeutic agent for cancer treatment due to its ability to selectively target tumor vasculature.
Industry: The compound’s unique properties make it valuable for developing new cancer therapies and improving existing treatment protocols
Mechanism of Action
STA-9584 exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. This binding disrupts the microtubule network within endothelial cells, leading to the collapse of the tumor vasculature. The resulting hypoxia and necrosis within the tumor inhibit its growth and promote cell death. The compound’s ability to target both the center and periphery of tumors distinguishes it from other vascular disrupting agents .
Comparison with Similar Compounds
STA-9584 is compared with other vascular disrupting agents such as combretastatin A-4 phosphate (CA4P). While both compounds target tumor vasculature, STA-9584 has shown superior potency and a better therapeutic index in preclinical models. It induces a greater increase in central necrotic area, a more significant decrease in microvasculature, and a higher rate of tumor cell apoptosis compared to CA4P .
Similar compounds include:
Combretastatin A-4 phosphate (CA4P): Another vascular disrupting agent with a different mechanism of action.
Oxi4503: A derivative of combretastatin with enhanced vascular disrupting properties.
ZD6126: A tubulin-binding agent that disrupts tumor vasculature
Properties
Molecular Formula |
C28H29N3O6 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C28H29N3O6/c1-33-23-11-10-18(13-22(23)31-28(32)21(29)12-17-8-6-5-7-9-17)20-16-30-37-26(20)19-14-24(34-2)27(36-4)25(15-19)35-3/h5-11,13-16,21H,12,29H2,1-4H3,(H,31,32) |
InChI Key |
LHNWLQKEKCACGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(ON=C2)C3=CC(=C(C(=C3)OC)OC)OC)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
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